molecular formula C11H15N5O3 B13929875 (2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13929875
M. Wt: 265.27 g/mol
InChI Key: IJRWMSFJUAOOAR-XLPZGREQSA-N
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Description

The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a type of molecule that mimics the structure of naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The compound can be synthesized through a multi-step process that includes:

    Glycosylation: The attachment of the purine base to a protected sugar derivative.

    Deprotection: Removal of protecting groups to yield the final nucleoside analog.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process must be carefully controlled to ensure high purity and yield. Common methods include:

    Solid-phase synthesis: A technique where the compound is assembled on a solid support.

    Enzymatic synthesis: Using enzymes to catalyze the formation of the nucleoside analog.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology

In biology, nucleoside analogs are used to study DNA and RNA synthesis. They can be incorporated into nucleic acids, allowing researchers to track and analyze genetic processes.

Medicine

In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses and the proliferation of cancer cells by interfering with nucleic acid synthesis.

Industry

In industry, these compounds are used in the production of pharmaceuticals and as research tools in biotechnology.

Mechanism of Action

The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they disrupt normal synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure.

    Zidovudine: An antiviral nucleoside analog used to treat HIV.

    Gemcitabine: A nucleoside analog used in cancer therapy.

Uniqueness

The compound “(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,8+/m0/s1

InChI Key

IJRWMSFJUAOOAR-XLPZGREQSA-N

Isomeric SMILES

CC1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N

Origin of Product

United States

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